molecular formula C8H7N5O2 B5504481 2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine

2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine

Cat. No. B5504481
M. Wt: 205.17 g/mol
InChI Key: YKJFLRUBBAMBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multifaceted approaches, including acylation reactions and subsequent cyclization processes to form triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives. For instance, cyanoacetylation reactions followed by cyclization of the formed cyanoacetamides have been used to synthesize 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, indicating a general methodology that could be adapted for the synthesis of 2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine derivatives (Ibrahim et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals intricate details about coordination geometries and bonding interactions. For example, studies on nickel(II) complexes with pyridine and triazene derivatives demonstrate octahedral coordination geometries, providing insight into the structural aspects of related pyridine-triazole compounds (Hörner et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine derivatives can be explored through various reactions, including cycloadditions and nitration processes. These reactions highlight the compound's ability to form complex structures with potential applications in materials science and coordination chemistry. For instance, the cycloaddition reactions of nonstabilized azomethine ylides to trihalomethyl-chromenes leading to the synthesis of pyrrolidine derivatives showcase the type of chemical transformations that similar compounds can undergo (Korotaev et al., 2013).

Physical Properties Analysis

The physical properties of compounds related to 2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine, such as thermal and photophysical properties, are crucial for understanding their potential applications. Studies on novel fluorescent derivatives of pyridine-triazole compounds provide insights into their thermal stability and fluorescence quantum yields, important parameters for materials science applications (Padalkar et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents and stability under different conditions, are essential for comprehending the versatility of 2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine derivatives. The transformation of related compounds through nitration and cyclization reactions demonstrates the chemical versatility and potential synthetic utility of these compounds (Yutilov & Smolyar, 2004).

Scientific Research Applications

Chemical Syntheses and Reactivity

A significant body of research focuses on the synthesis and reactivity of compounds related to "2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine". For example, studies have explored the synthesis of pyrrolidines through [3+2] cycloaddition reactions, highlighting their importance in medicinal chemistry and industrial applications as dyes or agrochemical substances (Żmigrodzka et al., 2022). Additionally, the development of new classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives through acylation of heteroaromatic amines demonstrates the compound's versatility in generating bioactive heterocycles (Ibrahim et al., 2011).

Corrosion Inhibition

Research has also identified derivatives of "2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine" as effective corrosion inhibitors for mild steel in hydrochloric acid solution, indicating their potential industrial applications in protecting metals from corrosion (Ansari et al., 2014).

Structural and Coordination Chemistry

The compound's structural aspects and coordination chemistry have been extensively studied, with research detailing the synthesis and characterization of complexes exhibiting octahedral coordination geometry. Such studies are crucial for understanding the compound's potential in forming complexes with metals, which could have implications for catalysis and materials science (Hörner et al., 2002).

Molecular Magnetic Materials

Another avenue of research involves the exploration of pyridine derivatives in the context of molecular magnetic materials. Studies have synthesized and characterized compounds to understand their magnetic properties, laying the groundwork for their potential use in developing molecule-based magnets (Hayakawa et al., 2006).

properties

IUPAC Name

2-[(3-nitro-1,2,4-triazol-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c14-13(15)8-10-6-12(11-8)5-7-3-1-2-4-9-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJFLRUBBAMBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.